Combigan
Description
Structure
2D Structure
Properties
CAS No. |
952743-07-6 |
|---|---|
Molecular Formula |
C24H34BrN9O3S |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C11H10BrN5/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h10,14,18H,4-9H2,1-3H3;1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |
InChI Key |
ZUIFJYRNWWNOPB-PPHPATTJSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Synonyms |
Brimonidine Tartrate Timolol Maleate Brimonidine Tartrate Timolol Maleate Drug Combination Brimonidine Tartrate, Timolol Maleate Drug Combination Brimonidine Tartrate-Timolol Maleate Brimonidine Tartrate-Timolol Maleate Drug Combination combigan Maleate, Brimonidine Tartrate-Timolol Tartrate-Timolol Maleate, Brimonidine |
Origin of Product |
United States |
Pharmacological Characterization of Brimonidine Tartrate
Adrenergic Receptor Agonism and Molecular Selectivity
Brimonidine (B1667796) tartrate functions as an agonist at alpha-adrenergic receptors, exhibiting a pronounced selectivity for the alpha-2 subtype. This selective binding is central to its therapeutic effects.
Alpha-2 Adrenergic Receptor Binding Kinetics and Affinity
Brimonidine is characterized by its potent agonism at alpha-2 adrenoceptors. Studies utilizing radioligand binding assays and functional assays have demonstrated its strong affinity for these receptors. hres.cahres.ca The binding kinetics of alpha-2 agonists like brimonidine tartrate can exhibit both fast and slow phases, which are influenced by factors such as temperature. nih.gov High-affinity binding of agonists to alpha-2 receptors has been shown to be sensitive to guanine (B1146940) nucleotides, indicating coupling to G proteins. nih.gov
Comparative Selectivity Profile for Alpha-1 Adrenoceptors
A defining characteristic of brimonidine tartrate is its high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. It is approximately 1000 times more selective for the alpha-2 adrenergic receptor than the alpha-1 adrenergic receptor. hres.cahres.cadrugbank.comnih.govresearchgate.netgoogle.com This significant selectivity contributes to a reduced risk of alpha-1 mediated side effects, such as vasoconstriction in microvessels associated with human retinal xenografts. hres.cahres.ca Compared to other alpha-2 adrenergic agonists like clonidine (B47849) and apraclonidine, brimonidine displays a higher selectivity towards alpha-2 receptors. drugbank.comnih.govdrugbank.com Preclinical evaluations have indicated that brimonidine is 7-12-fold more alpha-2 selective than clonidine and 23- to 32-fold more alpha-2 selective than apraclonidine. nih.gov
Cellular and Molecular Mechanisms of Aqueous Humor Dynamics Modulation
Brimonidine tartrate lowers intraocular pressure through a dual mechanism affecting the dynamics of aqueous humor. hres.cahres.cadrugbank.compatsnap.comnih.govfda.gov.phc2pharma.com
Inhibition of Adenylate Cyclase and Cyclic AMP (cAMP) Signaling Pathways
One of the primary mechanisms by which brimonidine tartrate reduces IOP is by decreasing the production of aqueous humor. drugbank.compatsnap.comfda.gov.phc2pharma.com This is achieved through its agonistic action on alpha-2 adrenergic receptors located in the ciliary body, the tissue responsible for aqueous humor secretion. patsnap.comc2pharma.com Stimulation of these receptors by brimonidine leads to the inhibition of the enzyme adenylate cyclase. patsnap.comc2pharma.comarvojournals.orgiiab.memedsinfo.com.au The inhibition of adenylate cyclase results in a decrease in the intracellular levels of cyclic AMP (cAMP). patsnap.comc2pharma.comarvojournals.orgiiab.me Lower levels of cAMP subsequently reduce the activity of the ciliary epithelial cells, thereby diminishing the rate of aqueous humor formation. patsnap.comc2pharma.comiiab.me
Influence on Uveoscleral Outflow Mechanisms in Ocular Tissues
In addition to reducing aqueous humor production, brimonidine tartrate also enhances the uveoscleral outflow, an alternative pathway for the drainage of aqueous humor from the eye. hres.cahres.cadrugbank.compatsnap.comnih.govfda.gov.phc2pharma.com Fluorophotometric studies in both animals and humans have suggested this dual mechanism of action. hres.cahres.cafda.gov.ph While the reduction in aqueous production may be the predominant effect initially, chronic treatment can lead to a more significant increase in uveoscleral outflow. nih.gov The precise molecular mechanisms underlying the enhancement of uveoscleral outflow are still being investigated, but some evidence suggests it may involve increased prostaglandin (B15479496) release due to alpha-adrenergic stimulation c2pharma.com or potentially influencing the activity of enzymes like hyaluronidase (B3051955) in the trabecular meshwork, possibly through a cAMP-independent pathway. arvojournals.org
Preclinical Neuroprotective Efficacy and Underlying Mechanisms
Beyond its IOP-lowering effects, preclinical studies have indicated that brimonidine tartrate possesses neuroprotective properties in the retina and optic nerve, demonstrating potential to protect retinal ganglion cells (RGCs) from damage in various experimental models. drugbank.comnih.govpatsnap.commdpi.comarvojournals.orgeyewiki.orgscielo.br
Research in animal models of acute retinal ischemia, chronic IOP elevation, optic nerve injury, and glutamate-induced cytotoxicity has shown that brimonidine can enhance the survival of RGCs. drugbank.comnih.govmdpi.comarvojournals.orgeyewiki.org These neuroprotective effects may occur independently of its ability to lower IOP. arvojournals.orgeyewiki.orgscielo.br
In Vitro Studies on Neuronal Cell Survival and Excitotoxicity Abatement
In vitro studies have provided insights into the direct effects of brimonidine tartrate on neuronal cells, particularly retinal ganglion cells (RGCs), under stressful conditions. Research has demonstrated that brimonidine is neuroprotective against glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat retinal ganglion cells eyewiki.orgscielo.brscielo.brnih.govarvojournals.org. At concentrations of 0.1 µM or higher, brimonidine has been shown to increase the survival of purified rat RGCs exposed to these insults nih.gov. The neuroprotective effect observed in these in vitro models is mediated via alpha-2 adrenergic receptors located on the RGCs nih.gov. Furthermore, studies have indicated that brimonidine can reduce the increase in intracellular calcium levels induced by glutamate (B1630785) in retinal neurons in culture, suggesting a mechanism for attenuating excitotoxicity nih.govarvojournals.org.
Pharmacological Characterization of Timolol Maleate
Beta-Adrenergic Receptor Antagonism
Timolol (B1209231) Maleate (B1232345) exerts its effects by blocking beta-adrenergic receptors within the body. This antagonism is a key mechanism underlying its therapeutic actions.
Non-Selective Beta-1 and Beta-2 Adrenergic Receptor Interactions and Binding
Timolol is characterized as a non-selective beta-adrenergic receptor blocker, meaning it binds to and antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors. drugbank.comnih.govpatsnap.comhres.caselleckchem.comdroracle.aiselleckchem.comdrugs.comhres.canih.govcancer.govhmdb.caglobalresearchonline.net This non-selectivity distinguishes it from beta-1 selective antagonists. Timolol competes with endogenous adrenergic neurotransmitters, such as adrenaline and noradrenaline, for binding sites on these receptors. patsnap.comselleckchem.comselleckchem.comcancer.govhmdb.capatsnap.com
Research has provided insights into the binding affinities of Timolol. For human beta-1, beta-2, and beta-3 adrenoceptors, the log Kd values have been reported as -8.27, -9.86, and -6.8, respectively. caymanchem.com Another study indicated Ki values of 1.97 nM for β1 and 2.0 nM for β2 receptors, classifying Timolol Maleate as a non-selective antagonist for β1/β2. selleckchem.comselleckchem.com
Analysis of Receptor Binding Kinetics and Physicochemical Determinants
The binding of Timolol Maleate to beta-adrenergic receptors is described as competitive and reversible. hres.cahres.caadpha.au
From a physicochemical perspective, Timolol Maleate is the maleic acid salt of timolol. nih.govhres.cadrugs.comglobalresearchonline.net It is presented as the levo isomer and is a white, odorless, crystalline powder. hres.cadrugs.comglobalresearchonline.net Its solubility profile indicates it is soluble in water, methanol (B129727), and alcohol, sparingly soluble in chloroform (B151607) and propylene (B89431) glycol, and practically insoluble in ether and cyclohexane. hres.cadrugs.comglobalresearchonline.net The molecular formula is C13H24N4O3S • C4H4O4, with a molecular weight of 432.49 g/mol or 432.5 g/mol . nih.govhres.cadrugs.comglobalresearchonline.net It possesses an asymmetric carbon atom in its structure. hres.cadrugs.com
Key Physicochemical Properties of Timolol Maleate:
| Property | Value |
| Appearance | White, odorless, crystalline powder |
| Molecular Formula | C13H24N4O3S • C4H4O4 |
| Molecular Weight | 432.49 g/mol or 432.5 g/mol |
| Isomer | Levo isomer |
| Solubility (Water) | Soluble |
| Solubility (Methanol) | Soluble |
| Solubility (Ethanol) | Soluble |
Beta-Adrenergic Receptor Binding Affinities:
| Receptor Type | Log Kd (human) caymanchem.com | Ki (nM) selleckchem.comselleckchem.com |
| Beta-1 | -8.27 | 1.97 |
| Beta-2 | -9.86 | 2.0 |
| Beta-3 | -6.8 | Not specified |
Interactive Data Table: Beta-Adrenergic Receptor Binding Affinities
Cellular and Molecular Mechanisms of Aqueous Humor Dynamics Modulation
Timolol Maleate's effect on intraocular pressure is primarily mediated through its influence on the production and, to some extent, the outflow of aqueous humor.
Primary Role in Reduced Aqueous Humor Formation
The predominant mechanism by which Timolol Maleate lowers intraocular pressure is the reduction of aqueous humor formation. drugbank.compatsnap.comselleckchem.comselleckchem.comdrugs.comcancer.govhmdb.caglobalresearchonline.netpatsnap.comtjceo.comnih.govresearchgate.netwikipedia.orgtandfonline.comkarger.comphysiology.orgscilit.comnih.govocl-online.dearvojournals.org This effect is primarily attributed to the blockade of beta-adrenergic receptors located on the ciliary epithelium, the tissue responsible for producing aqueous humor. patsnap.comnih.govresearchgate.nettandfonline.comocl-online.de
The sympathetic nervous system, through beta-adrenergic receptors, is involved in regulating aqueous humor production. patsnap.comnih.gov Stimulation of these receptors typically increases aqueous humor production. patsnap.com By blocking these receptors, Timolol diminishes the stimulatory effect of catecholamines, leading to decreased fluid production. patsnap.compatsnap.com
The mechanism may involve the reduction of cyclic adenosine (B11128) monophosphate (cAMP) levels within the ciliary epithelial cells, as beta-adrenergic receptor activation is coupled to adenylyl cyclase, which increases cAMP synthesis. nih.govcancer.govtjceo.comnih.govmdpi.com However, some research suggests that Timolol may also inhibit aqueous humor secretion through cAMP-independent pathways, potentially involving effects on ion transport mechanisms like Cl-/HCO3- exchange. tjceo.comphysiology.orgnih.gov
Studies in animal models support the reduction in aqueous humor formation. In rabbits, Timolol reduced intraocular pressure and aqueous humor flow without significantly altering outflow facility, suggesting the primary mechanism is reduced formation. karger.com Similarly, studies in primates using fluorophotometry demonstrated that topical Timolol significantly decreased aqueous humor flow in a dose-dependent manner. arvojournals.org One study in participants with ocular hypertension showed Timolol reduced aqueous flow by 27% at week 1 and 16% at week 6. scilit.com
Investigation of Effects on Aqueous Humor Outflow Facility
While the primary action of Timolol is on aqueous humor formation, its effects on outflow facility have also been investigated. Some studies, particularly in animal models, have suggested that Timolol does not significantly alter aqueous humor outflow facility. karger.comscilit.com
However, research in humans has provided different findings. A prospective study in healthy human eyes evaluated the effect of Timolol on outflow facility. This study reported that Timolol reduced outflow facility, and this reduction was more pronounced in eyes with higher baseline outflow facility. researchgate.netnih.govaao.org The precise mechanism for this observed reduction in outflow facility in humans is not fully determined but may be related to the reduced aqueous humor flow or potentially involve blockade of beta-receptors in the trabecular outflow pathway. researchgate.netnih.govaao.org
Further investigation into the cellular level has explored Timolol's potential influence on the trabecular meshwork, a key component of the conventional outflow pathway. One study using cultured human trabecular meshwork cells suggested that Timolol induced the expression of matrix metalloproteinase-9 (MMP9) and reduced the expression of RECK, a membrane-anchored protease regulator that inhibits MMP activity. arvojournals.org This finding suggests a potential, albeit novel, effect of Timolol on the extracellular matrix of the trabecular meshwork, which could theoretically influence outflow facility. arvojournals.org
Summary of Aqueous Humor Dynamics Modulation:
| Mechanism | Primary Effect | Supporting Evidence |
| Reduced Aqueous Humor Formation | Significant decrease | Human studies (fluorophotometry), animal studies (rabbits, primates), receptor binding |
| Aqueous Humor Outflow Facility | Variable/Debated | Some studies show no significant change, others show a decrease in humans |
Interactive Data Table: Aqueous Humor Flow Reduction (Human Study)
Preclinical Investigations into Retinal Pathologies
Beyond its intraocular pressure-lowering effects, preclinical research has explored the potential of Timolol to exert protective effects on the retina, particularly in the context of neurodegenerative processes relevant to conditions like glaucoma.
Studies in rat models have investigated Timolol's effects on retinal neurons subjected to damaging stimuli. In models of glutamate-induced neuronal damage and ischemia-reperfusion injury, topical application of Timolol demonstrated protective effects on retinal neurons and ganglion cells. nih.govnih.gov For instance, in a rat model of ischemia-reperfusion, topical 0.5% Timolol reduced the decrease in the number of cells in the ganglion cell layer and attenuated changes in the electroretinogram. nih.gov Timolol was detected in the retina-choroid tissue after topical administration, suggesting it can reach the posterior segment of the eye. nih.gov
The neuroprotective effects observed in some preclinical studies may not be solely dependent on beta-adrenergic receptor blockade. Research suggests that Timolol, similar to other beta-blockers like betaxolol (B1666914) and metipranolol, might protect retinal neurons by reducing the influx of sodium and calcium ions through voltage-sensitive channels. nih.gov While an in vitro study on mixed retinal cultures showed some counteraction of anoxia-induced cell loss by Timolol, its influence was noted as not statistically significant in that specific context compared to other beta-blockers. nih.gov However, a study using RGC-5 cells, a retinal ganglion cell line, indicated that Timolol at various concentrations significantly protected against cell death induced by serum deprivation. jst.go.jp
Despite promising preclinical findings, the clinical evidence for Timolol's neuroprotective effects in adult glaucoma patients remains limited. A Cochrane review noted that there is currently not enough evidence from clinical trials to definitively demonstrate that neuroprotective medications, including Timolol, are effective in protecting nerves and cells in the eyes or preventing vision loss. aoa.orgcochrane.org One study comparing brimonidine (B1667796) (considered neuroprotective) and Timolol in patients with low-pressure glaucoma showed a trend towards better preservation of visual field in the brimonidine group, but the interpretation was complicated by a high dropout rate. aoa.orgcochrane.org
Effects on Retinal Edema in Murine Models
Studies utilizing murine models of retinal vein occlusion (RVO) have demonstrated the efficacy of topical Timolol Maleate in ameliorating retinal edema. researchgate.netnih.govnih.gov In a laser-induced RVO model in mice, administration of Timolol Maleate eye drops significantly reduced the increase in inner nuclear layer (INL) thickness, a marker of retinal edema, compared to a vehicle group. nih.govnih.gov This suggests that Timolol Maleate can suppress edema formation in the retina under ischemic conditions. nih.gov
Another murine model, oxygen-induced retinopathy (OIR) in newborn rats, which exhibits lesions resembling human retinopathy of prematurity, also showed a reduced incidence of OIR, including neovascularization, with topical administration of Timolol Maleate. nih.gov While the exact mechanisms for the protective effects in OIR are not fully understood, speculation includes potential vasoconstriction and effects on ocular perfusion pressure. nih.gov
Furthermore, a comparative case series in eyes with non-central diabetic macular edema (DME) indicated that topical Timolol Maleate led to statistically significant lower maximum retinal thickness (MRT) and mean subfield retinal thickness (MST) compared to control eyes. vitbucklesociety.orgresearchgate.net This suggests a potential benefit of topical Timolol in reducing retinal thickness in certain types of macular edema. vitbucklesociety.orgresearchgate.net
Modulation of Vascular Endothelial Growth Factor (VEGF) Expression and Associated Pathways
Research indicates that Timolol Maleate can modulate the expression of Vascular Endothelial Growth Factor (VEGF) and influence associated pathways. VEGF is a key factor involved in angiogenesis and increased vascular permeability, contributing to edema formation in various retinal disorders. researchgate.netresearcherslinks.comsigmaaldrich.com
In the murine RVO model, Timolol Maleate eye drops were found to suppress the expression of Vegf and Atf4 genes in the occluded retinas. researchgate.netnih.govnih.gov Atf4 is a stress marker of the endoplasmic reticulum, and its expression is associated with ischemic stress. nih.govnih.gov In primary human cultured retinal microvascular endothelial cells (HRMECs) subjected to hypoxic stress and serum deprivation, conditions that increased Vegf and Atf4 expression, treatment with Timolol suppressed Vegf expression. researchgate.netnih.govnih.gov These findings suggest that Timolol Maleate may ameliorate retinal edema by suppressing the Vegf pathway and endoplasmic reticulum stress. nih.gov
Beta-adrenergic receptor antagonists, including Timolol, have been reported to suppress the expression of Vegf and pathological angiogenesis in models of retinal ischemia. nih.gov The beta-adrenergic pathway has been suggested to play a role in VEGF upregulation. mdpi.com VEGF signaling involves a cascade triggered by ligand binding to VEGF receptors, leading to downstream activation of pathways such as the MAPK pathway and PI3K/Akt pathway, which influence cell proliferation, migration, and vascular permeability. sigmaaldrich.com Timolol's modulation of VEGF expression suggests an impact on these downstream angiogenic and permeability-regulating pathways.
Studies also suggest that Timolol Maleate can reduce the expression of circulating vascular endothelial growth factor and basic fibroblast growth factor (bFGF) in other conditions characterized by abnormal vascular proliferation, such as cutaneous hemangioma. researcherslinks.com This further supports its role in modulating key factors involved in angiogenesis and vascular development. researcherslinks.com
| Study Model | Treatment | Key Finding on Retinal Edema | Key Finding on VEGF/Pathways | Citation |
| Murine Retinal Vein Occlusion | Topical Timolol Maleate | Reduced inner nuclear layer thickness (edema) | Suppressed Vegf and Atf4 expression | researchgate.netnih.govnih.gov |
| Murine Oxygen-Induced Retinopathy | Topical Timolol Maleate | Reduced incidence of OIR and neovascularization | Not explicitly detailed in search results for this model | nih.gov |
| Human Diabetic Macular Edema (Non-central) | Topical Timolol Maleate | Lower maximum and mean subfield retinal thickness | Not explicitly detailed in search results for this study | vitbucklesociety.orgresearchgate.net |
| HRMECs (Hypoxia/Serum Deprivation) | Timolol | Not applicable (in vitro) | Suppressed Vegf expression | researchgate.netnih.govnih.gov |
Synergistic and Complementary Pharmacodynamics of Combigan Components
Integrated Mechanisms for Enhanced Aqueous Humor Dynamics Regulation
The primary mechanism by which Combigan lowers IOP is through its dual effect on aqueous humor dynamics, the continuous production and drainage of fluid within the eye. The two components of this compound, brimonidine (B1667796) and timolol (B1209231), act on different pathways to reduce the volume of aqueous humor, thereby lowering pressure inside the eye. wikipedia.orgdrugbank.com
Brimonidine tartrate exhibits a dual mechanism of action. drugbank.complos.orgglobalrph.com It decreases aqueous humor production and also increases its outflow through the uveoscleral pathway, an alternative drainage route in the eye. drugbank.complos.orgglobalrph.com Timolol maleate (B1232345), a beta-blocker, primarily works by reducing the production of aqueous humor by the ciliary body. nih.gov
The combination of these two agents in this compound leads to a potent, integrated effect. By simultaneously suppressing the inflow of aqueous humor from two different pharmacological pathways and increasing its outflow, the fixed combination achieves a greater and more sustained reduction in IOP. nih.govnih.gov Studies have demonstrated that the combined effect is additive. For instance, one study observed that brimonidine alone reduced aqueous humor flow by 33.1% and timolol by 49.9%, while the combination achieved a 58.9% reduction. nih.gov This integrated approach to managing aqueous humor dynamics is a key factor in the clinical efficacy of this compound.
Receptor-Level Interplay and Cross-Talk between Alpha-2 Agonism and Beta-Blockade
At the molecular level, the synergistic effect of this compound's components can be attributed to their distinct actions on adrenergic receptors in the eye. Brimonidine is a highly selective alpha-2 adrenergic receptor agonist. drugbank.com The activation of these receptors in the ciliary body is thought to inhibit the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. drugbank.com This reduction in cAMP is associated with a decrease in aqueous humor production.
Conversely, timolol is a non-selective beta-adrenergic receptor antagonist. nih.gov Beta-adrenergic receptors, when stimulated, typically increase cAMP production. By blocking these receptors in the ciliary epithelium, timolol also leads to a reduction in aqueous humor formation. nih.gov
The interplay between these two mechanisms is complementary. While both drugs ultimately lead to a decrease in aqueous humor production, they do so by targeting different, and in some ways opposing, parts of the adrenergic signaling cascade. By stimulating alpha-2 receptors, brimonidine can also oppose the effects of beta-receptor stimulation on aqueous outflow. aoa.org This multi-faceted receptor-level activity ensures a more comprehensive blockade of the pathways that lead to aqueous humor production, resulting in a more profound IOP-lowering effect than can be achieved with either an alpha-2 agonist or a beta-blocker alone.
Theoretical Pharmacological Interactions with Other Classes of Ocular Agents (e.g., Prostaglandin (B15479496) Analogs, Carbonic Anhydrase Inhibitors)
The distinct mechanisms of action of this compound's components also suggest potential for additive or synergistic effects when used in conjunction with other classes of IOP-lowering medications.
Prostaglandin Analogs (e.g., Latanoprost): Prostaglandin analogs primarily increase the uveoscleral outflow of aqueous humor. v-carepharmacy.comgoodrx.com Since brimonidine also has a component of its action on this outflow pathway, and both components of this compound reduce aqueous production, there is a strong theoretical basis for a complementary effect. drugbank.comv-carepharmacy.com The combination of a prostaglandin analog with this compound would target all three key mechanisms for IOP reduction: decreased production (from two pathways) and increased uveoscleral outflow. Clinical studies have shown that adding this compound to latanoprost (B1674536) therapy results in a significant additional reduction in IOP. This compound.com
Carbonic Anhydrase Inhibitors (e.g., Dorzolamide): Carbonic anhydrase inhibitors (CAIs) reduce IOP by decreasing the production of aqueous humor through the inhibition of the carbonic anhydrase enzyme in the ciliary body. medscape.com While this mechanism also targets aqueous production, similar to both brimonidine and timolol, the specific enzymatic pathway is different. Therefore, the addition of a CAI to this compound therapy could provide a further reduction in aqueous humor secretion, leading to an enhanced IOP-lowering effect. drugs.comdrugs.com Studies comparing the fixed combination of brimonidine/timolol to dorzolamide/timolol have shown similar efficacy in lowering IOP. arvojournals.orgarvojournals.org
Preclinical Comparative Studies of Combined Versus Individual Component Effects
Preclinical and clinical studies have consistently demonstrated the superior IOP-lowering efficacy of the brimonidine/timolol fixed combination compared to monotherapy with either of its components.
A randomized, double-masked study in 20 human subjects compared the effects of brimonidine 0.2%, timolol 0.5%, and their combination on aqueous humor flow and IOP. The results showed a clear additive effect of the combination therapy. nih.gov
| Treatment | Reduction in Aqueous Humor Flow (%) | Reduction in IOP (%) |
|---|---|---|
| Brimonidine 0.2% | 33.1 | 20.3 |
| Timolol 0.5% | 49.9 | 22.9 |
| Brimonidine 0.2% + Timolol 0.5% | 58.9 | 34.7 |
Long-term clinical trials have corroborated these findings. A 12-month study involving patients with glaucoma or ocular hypertension showed that the mean decrease from baseline IOP was significantly greater with the fixed brimonidine-timolol combination than with either brimonidine or timolol monotherapy. johnshopkins.edu
| Treatment | Range of Mean IOP Decrease (mmHg) |
|---|---|
| Fixed Brimonidine-Timolol | 4.4 - 7.6 |
| Brimonidine | 2.7 - 5.5 |
| Timolol | 3.9 - 6.2 |
Furthermore, a prospective observational study comparing timolol monotherapy with the fixed-dose combination of brimonidine and timolol in patients with primary open-angle glaucoma found a significantly greater reduction in IOP in the fixed-combination group over 10 weeks. impactfactor.org
| Treatment Group | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |
|---|---|---|
| Timolol | 13.5 | 48.15 |
| Brimonidine-Timolol FDC | 17.82 | 54.00 |
These studies collectively provide robust evidence for the synergistic and complementary pharmacodynamics of the components of this compound, establishing its role as a highly effective therapy for lowering intraocular pressure.
Pharmacokinetics and Biodistribution in Preclinical Research Models
Ocular Tissue Distribution and Penetration Profile (e.g., Cornea, Aqueous Humor, Ciliary Body, Iris) in Animal Models
Following topical ocular administration in rabbits and monkeys, brimonidine (B1667796) is rapidly absorbed and distributed throughout various intraocular tissues, including the conjunctiva, cornea, aqueous humor, iris/ciliary body, and retina/choroid. geneesmiddeleninformatiebank.nlresearchgate.netnih.gov Studies using radiolabeled brimonidine ([14C]brimonidine) have shown rapid absorption into the cornea and conjunctiva. researchgate.netnih.gov Brimonidine targets intraocular tissues largely via the cornea, reaching the aqueous humor and iris. geneesmiddeleninformatiebank.nl It also penetrates to posterior ocular tissues, likely through both corneal and conjunctival/scleral pathways in monkeys and rabbits. geneesmiddeleninformatiebank.nlresearchgate.net Pharmacologically active concentrations of brimonidine have been detected in the vitreous humor and retina following topical administration in rats, rabbits, and monkeys. researchgate.netnih.govnih.gov
Timolol (B1209231), another component of Combigan, also demonstrates ocular penetration after topical administration in animal models. Studies in rabbits have shown that timolol reaches maximum concentrations in the aqueous humor within 30 minutes after topical administration. rwandafda.gov.rw Timolol is thought to penetrate the outer corneal layer and subsequent layers more easily in certain formulations, leading to higher concentrations in the aqueous humor. ophthalmologytimes.com
Studies comparing the fixed-combination of brimonidine and timolol with the individual components in rabbits have indicated comparable ocular and systemic absorption profiles. fda.govnih.gov The distribution patterns in ocular tissues were similar, with high concentrations of radioactivity observed in surface tissues and the iris-ciliary body. fda.gov
Data on ocular tissue concentrations of brimonidine in rabbits following topical administration highlight its rapid distribution:
| Tissue | Peak Concentration (µg/mL or µg/g) | Time to Peak (h) |
| Aqueous Humor | 2.69 ± 0.72 (0.15% formulation) | 0.33-1 |
| Iris/Ciliary Body | Higher in pigmented tissues | - |
| Retina/Choroid | Detectable levels | - |
| Vitreous Humor | Detectable levels | - |
Note: Data compiled from various studies using different formulations and concentrations of brimonidine. geneesmiddeleninformatiebank.nlresearchgate.netnih.govresearchgate.net
In monkeys, vitreous humor brimonidine concentrations of 82 ± 45 nM were observed after topical administration of 0.2% brimonidine tartrate. researchgate.netnih.gov Vitreous levels in rabbits also confirmed penetration to the posterior segment. researchgate.netnih.gov
Systemic Absorption and Distribution Characteristics in Preclinical Subjects
Following topical ocular administration, both brimonidine and timolol can be absorbed into the systemic circulation. Systemic plasma levels of brimonidine after topical treatment in animals were generally low compared to ocular tissue levels. geneesmiddeleninformatiebank.nlnih.gov In rabbits, the elimination half-life of systemically absorbed brimonidine was approximately 3.5 hours in albino rabbits and 2.3 hours in pigmented rabbits. geneesmiddeleninformatiebank.nl Studies in rabbits treated with different brimonidine formulations showed varying systemic plasma levels. fda.gov
Timolol is also significantly absorbed systemically after topical ocular administration, with approximately 80% of a topically administered eye drop potentially being absorbed. nih.govmims.commedicines.org.uk Systemic absorption can occur via conjunctival veins and drainage through the nasolacrimal duct. rwandafda.gov.rwmims.com
In studies comparing the fixed-combination product with single-drug formulations in rabbits, systemic exposure to both brimonidine and timolol was found to be comparable. fda.govnih.gov Systemic concentrations of radioactivity were low in these studies. fda.gov Combined treatment with bimatoprost (B1667075) and timolol in rabbits and monkeys resulted in increased systemic timolol exposure compared to timolol alone, although the clinical relevance of this finding was not clear. europa.eu
Data on systemic absorption in rabbits following topical administration:
| Compound | Formulation/Concentration | Cmax (ng/mL or pg/mL) | Tmax (h) | Half-life (h) |
| Brimonidine | 0.15% (Polyquad) | 72.8 pg/mL | 1.71 | 2.1 |
| Brimonidine | 0.15% (Purite) | 74.3 pg/mL | 1.65 | 2.1 |
| Brimonidine | Topical Ocular | Low compared to ocular tissues | - | 2.3 - 3.5 |
| Timolol | 0.5% topical | Variable, up to 5 ng/mL in humans | - | 4 - 5 |
Note: Systemic absorption data can vary significantly based on species, formulation, and dose. geneesmiddeleninformatiebank.nlrwandafda.gov.rwfda.govmdpi.comfda.gov.phelvium.ca
Metabolic Pathways and Enzyme Systems (e.g., Aldehyde Oxidase, Cytochrome P450)
Brimonidine undergoes extensive metabolism, primarily in the liver. mdpi.comfda.gov.ph Hepatic oxidation of brimonidine is a major metabolic pathway in several species, including monkeys and rabbits, leading to the formation of metabolites such as 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine. geneesmiddeleninformatiebank.nl This metabolism is mediated largely by aldehyde oxidase and, to some extent, cytochrome P450 enzymes. fda.gov.ph In monkeys and rabbits, metabolites are also formed in ocular tissues. geneesmiddeleninformatiebank.nl Brimonidine is reported to be metabolized in the cornea. drugbank.com
Timolol is primarily metabolized in the liver, mainly by the cytochrome P450 isozyme CYP2D6. rwandafda.gov.rwnih.govelvium.canovartis.com In humans, timolol is metabolized by cleavage of the morpholine (B109124) ring to form two primary metabolites, and hydroxylation of the terminal methyl group on the t-butyl moiety is a minor pathway. rwandafda.gov.rw Unlike brimonidine, timolol metabolism does not occur within the eye. rwandafda.gov.rwnovartis.com
Melanin (B1238610) Binding Properties of Brimonidine in Ocular Tissues
Brimonidine binds significantly and reversibly to melanin in ocular tissues in vitro and in vivo. arvojournals.orgtmda.go.tz Melanin is present in high quantities in ocular tissues such as the retinal pigment epithelium, choroid, iris, and ciliary body. acs.orgnih.gov This melanin binding can lead to prolonged retention and accumulation of brimonidine in pigmented tissues. researchgate.nettmda.go.tzacs.orgnih.gov Studies using [14C]brimonidine have shown that radioactivity was higher and cleared more slowly in pigmented tissues (iris/ciliary body, choroid/retina, and optic nerve) than in nonpigmented tissues. researchgate.netnih.gov Single and multiple dosing led to a similar drug distribution, with higher levels measured in pigmented tissues after multiple dosing. researchgate.netnih.gov Following 2 weeks of ocular instillation, brimonidine concentrations in the iris, ciliary body, and choroid-retina were significantly higher than after a single dose. tmda.go.tz
In vitro studies have classified brimonidine as a high melanin binder. acs.orgnih.gov While melanin binding leads to accumulation in pigmented tissues, the clinical significance of this binding in humans is not fully clear. tmda.go.tz Studies have reported that the duration of the IOP-lowering effect in albino and pigmented eyes in rabbits was in the same range, suggesting that while accumulation occurs, it may not always directly correlate with prolonged pharmacological effect, which can be influenced by other factors like drug potency and membrane permeability. acs.orgnih.gov
Table Summarizing Melanin Binding of Brimonidine:
| Property | Observation | Animal Models/In Vitro |
| Melanin Binding | Significant and reversible binding | In vitro, In vivo |
| Tissue Accumulation | Higher concentrations in pigmented tissues | Rabbits, Monkeys, Rats |
| Clearance | Slower clearance from pigmented tissues | Rabbits, Monkeys, Rats |
| Effect on IOP Lowering Duration | Similar duration in albino and pigmented rabbits | Rabbits |
Advanced Analytical Methodologies for Research Quantification
Spectrophotometric Techniques for Simultaneous Compound Determination
Spectrophotometry offers a rapid, simple, and cost-effective approach for the analysis of multi-component mixtures without the need for prior separation. semanticscholar.org Various spectrophotometric methods have been developed and validated for the simultaneous estimation of brimonidine (B1667796) tartrate and timolol (B1209231) maleate (B1232345) in their combined dosage forms.
Derivative Spectrophotometry
Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectra, a common challenge in the analysis of mixtures. ekb.eg This method involves the mathematical differentiation of a zero-order absorption spectrum, which can eliminate interference from other components at the zero-crossing point of the derivative spectrum. medcraveonline.com
For the simultaneous determination of brimonidine and timolol, first-order derivative spectrophotometry (D¹) has been successfully applied. medcraveonline.com In one such method, the zero-crossing point of the first derivative spectrum of timolol maleate was utilized for the quantification of brimonidine tartrate, and vice versa. medcraveonline.com The selection of appropriate wavelengths is crucial for the accuracy of this method. For instance, brimonidine can be determined at the zero-crossing point of timolol, and timolol can be quantified at the zero-crossing point of brimonidine. medcraveonline.com
Key parameters for a derivative spectrophotometry method are summarized below:
| Parameter | Brimonidine Tartrate | Timolol Maleate | Reference |
| Wavelength for Determination | 251.5 nm (ZCP of Timolol) | 257 nm (ZCP of Brimonidine) | medcraveonline.com |
| Linearity Range | 1-40 µg/mL | 1-60 µg/mL | medcraveonline.com |
| Solvent | Borate Buffer (pH 9.0) | Borate Buffer (pH 9.0) | medcraveonline.com |
ZCP: Zero-Crossing Point
Ratio Derivative Spectrophotometry
Ratio derivative spectrophotometry is another advanced technique that further refines the resolution of overlapping spectra. This method involves dividing the absorption spectrum of the mixture by the absorption spectrum of one of the components (the divisor). scispace.com The first derivative of this ratio spectrum is then used for quantification. scispace.com This approach effectively eliminates the interference from the component used as the divisor.
In the analysis of Combigan, this method has been employed by using the spectrum of timolol maleate as a divisor for the determination of brimonidine tartrate, and the spectrum of brimonidine tartrate as a divisor for the determination of timolol maleate. scispace.com The amplitudes of the first derivative of the ratio spectra at specific wavelengths are then correlated with the concentration of the respective analytes. scispace.com
A summary of the parameters for a ratio derivative spectrophotometry method is presented in the following table:
| Parameter | Brimonidine Tartrate | Timolol Maleate | Reference |
| Wavelength for Determination | 244 nm | 290 nm | scispace.com |
| Linearity Range | 2-14 µg/mL | 2-50 µg/mL | scispace.com |
| Solvent | Distilled Water | Distilled Water | scispace.com |
Multicomponent Spectrophotometric Analysis
Multicomponent spectrophotometric analysis, often utilizing chemometric approaches, allows for the simultaneous determination of multiple components in a mixture even with severe spectral overlap. nih.gov These methods use the absorbance data from multiple wavelengths and apply mathematical algorithms to resolve the contributions of each component. nih.gov
For the analysis of brimonidine and timolol, a multicomponent mode method has been developed where the instrument's software directly calculates the concentration of each component in a mixture by scanning the solution across a range of wavelengths (e.g., 200-400 nm). medcraveonline.comasiapharmaceutics.info This method relies on the creation of a calibration set with known concentrations of the individual drugs. asiapharmaceutics.info Another approach is the simultaneous equation method (Vierordt's method), where absorbance is measured at the absorption maxima of each drug and a set of simultaneous equations is solved to determine the concentration of each component. semanticscholar.orgjchps.com
The table below outlines the key aspects of a multicomponent spectrophotometric analysis method:
| Parameter | Brimonidine Tartrate | Timolol Maleate | Reference |
| Wavelengths for Measurement | 247 nm (λmax of BRM) & 295 nm (λmax of TML) | 247 nm (λmax of BRM) & 295 nm (λmax of TML) | wisdomlib.orgasiapharmaceutics.info |
| Linearity Range | 1-60 µg/mL | 1-120 µg/mL | wisdomlib.orgasiapharmaceutics.info |
| Solvent | Phosphate Buffer (pH 7.0) | Phosphate Buffer (pH 7.0) | asiapharmaceutics.info |
λmax: Wavelength of maximum absorbance, BRM: Brimonidine Tartrate, TML: Timolol Maleate
Chromatographic Approaches for Separation and Quantification
Chromatographic techniques are highly selective and sensitive methods for the separation, identification, and quantification of individual components within a complex mixture. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant chromatographic methods used for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy. ijpsnonline.com Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous quantification of brimonidine tartrate and timolol maleate in ophthalmic preparations. ijpsnonline.com
These methods typically involve a C18 or a cyano column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. researchgate.netlongdom.org Detection is commonly performed using a UV detector at wavelengths where both compounds exhibit significant absorbance. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases, resulting in distinct retention times for each compound. longdom.org
A representative set of HPLC conditions for the analysis of this compound is detailed below:
| Parameter | Condition 1 | Condition 2 | Reference |
| Stationary Phase (Column) | BDS HYPERSIL Cyano (250x4.6 mm, 5 µm) | Cosmosil C18 (250 x 4.6 mm, 5 µm) | longdom.org, researchgate.netasianpubs.org |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0, 0.01M) : Methanol (B129727) (40:60, v/v) | Acetate buffer (pH 4.3) : Methanol (30:70, v/v) | longdom.org, researchgate.netasianpubs.org |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | longdom.org, researchgate.netasianpubs.org |
| Detection Wavelength | 254 nm (Brimonidine), 300 nm (Timolol) | 227 nm | longdom.org, researchgate.netasianpubs.org |
| Retention Time (Brimonidine) | ~3.86 min | ~3.11 min | , researchgate.net |
| Retention Time (Timolol) | ~3.86 min | ~4.86 min | , researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.net
While specific UPLC methods exclusively for the this compound formulation are less commonly reported, the principles of UPLC have been applied to the simultaneous determination of timolol maleate in combination with other ophthalmic drugs. researchgate.net These methods demonstrate the potential for rapid and efficient quantification, which is highly advantageous in high-throughput screening and routine quality control. The application of UPLC for this compound analysis would involve similar principles to HPLC, including a reversed-phase column and UV detection, but with optimized parameters to leverage the benefits of the UPLC system. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and precise method for the simultaneous estimation of brimonidine tartrate and timolol maleate. jpsbr.orgresearchgate.net This technique is performed on stationary phases such as precoated silica (B1680970) gel 60 F254 aluminum plates. jpsbr.org
A representative HPTLC method utilizes a mobile phase composed of chloroform (B151607), methanol, and ammonia (B1221849) (30%) in a 9:1:0.1 (v/v/v) ratio. jpsbr.org Another validated method employs a mobile phase of toluene, isopropyl alcohol, and ammonia (5:2:0.5 v/v/v). researchgate.net Densitometric scanning for quantification is typically performed at a wavelength where both compounds show significant absorbance, such as 268 nm or 281 nm. jpsbr.orgresearchgate.net The validation of these HPTLC methods, in accordance with International Council for Harmonisation (ICH) guidelines, confirms their accuracy and precision for quantifying these compounds in bulk and pharmaceutical formulations. jpsbr.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than liquid chromatography for compounds like brimonidine and timolol due to their polarity and thermal properties, literature references indicate that Gas Chromatography-Mass Spectrometry (GC-MS) has been explored for the determination of brimonidine tartrate. researchgate.netscite.ai The application of GC-MS for analyzing these non-volatile compounds typically requires derivatization steps to increase their volatility and thermal stability, making the sample preparation process more elaborate than for LC-based methods.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the simultaneous determination of brimonidine and timolol. nih.govnih.gov This technique is particularly valuable for quantifying the analytes in complex biological matrices, such as ocular tissues and plasma. nih.gov
A common approach involves chromatographic separation on a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile, and an aqueous buffer such as ammonium formate. nih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.gov Specific MRM transitions are monitored for each analyte and the internal standard. For instance, the transition m/z 292.1→212.0 is used for brimonidine, and m/z 317.2→261.0 for timolol. nih.gov The short analysis time, often around 3 minutes, makes this method efficient for high-throughput analysis. nih.gov
Voltammetric Techniques for Electrochemical Detection
Electrochemical methods, particularly voltammetric techniques, offer a rapid and sensitive alternative for the simultaneous determination of brimonidine tartrate and timolol maleate. msa.edu.eg These methods are based on monitoring the oxidation or reduction of the analytes at an electrode surface. msa.edu.egresearchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) have been successfully developed for this purpose. msa.edu.eg One novel approach utilizes a carbon paste electrode modified with iron (III) oxide nanoparticles to enhance sensitivity and improve the electrode's characteristics. msa.edu.egresearchgate.net The electrochemical oxidation of both drugs is studied to establish the optimal conditions for quantitative analysis. msa.edu.eg These techniques have been applied to determine the compounds in their pure forms and within pharmaceutical formulations, demonstrating good accuracy and precision. msa.edu.egresearchgate.net For brimonidine specifically, DPV methods have been developed using glassy carbon electrodes, with the reduction of the compound being the basis for quantification. researchgate.net
Method Validation Parameters for Research Applications
Validation is a critical aspect of any analytical method, ensuring its reliability for research applications. Key parameters evaluated according to ICH guidelines include linearity, limit of detection (LOD), and limit of quantification (LOQ). jpsbr.org
Linearity establishes the range over which the method's response is directly proportional to the analyte concentration. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These parameters are crucial for ensuring the method is suitable for its intended purpose.
The following tables summarize the validation parameters reported for the various analytical techniques discussed.
Table 1: HPTLC Method Validation Parameters
| Analyte | Linearity Range (ng/spot) | r² | LOD (ng/spot) | LOQ (ng/spot) | Source |
| Brimonidine Tartrate | 200 - 600 | 0.998 | 48.20 | 146.08 | jpsbr.org |
| Timolol Maleate | 500 - 1500 | 0.994 | 65.33 | 197.97 | jpsbr.org |
| Brimonidine Tartrate | 200 - 600 | 0.996 | 21.16 | 64.11 | researchgate.net |
| Timolol Maleate | 500 - 1500 | 0.995 | 70.09 | 212.39 | researchgate.net |
r² = Coefficient of Determination
Table 2: LC-MS/MS Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Source |
| Brimonidine Tartrate | 50 - 5000 | 50 | nih.gov |
| Timolol Maleate | 50 - 5000 | 50 | nih.gov |
LLOQ = Lower Limit of Quantification
Table 3: Voltammetric Method Validation Parameters
| Technique | Analyte | Linearity Range | LOD | LOQ | Source |
| SWV | Brimonidine Tartrate | Not Specified | 1.31 x 10⁻⁶ µg/mL | 3.97 x 10⁻⁶ µg/mL | msa.edu.egresearchgate.net |
| SWV | Timolol Maleate | Not Specified | 1.37 x 10⁻⁵ µg/mL | 4.16 x 10⁻⁵ µg/mL | msa.edu.egresearchgate.net |
| DPV | Brimonidine | 5 x 10⁻⁷ to 5 x 10⁻⁶ M | 1.6 x 10⁻⁷ M | 5.3 x 10⁻⁷ M | researchgate.net |
SWV = Square Wave Voltammetry; DPV = Differential Pulse Voltammetry
Innovative Drug Delivery Systems and Formulations in Ocular Research
Self-Assembling Peptide Hydrogels for Enhanced Ocular Co-Delivery
Self-assembling peptide hydrogels (SAPHs) represent a promising class of materials for ocular drug delivery. These hydrogels are formed from short peptide sequences, typically 5 to 20 amino acids long, which spontaneously assemble into three-dimensional networks under physiological conditions. qub.ac.ukresearchgate.net This self-assembly can be influenced by environmental stimuli such as pH, ionic strength, and enzymatic activity, allowing for the development of smart, functional materials for targeted delivery. qub.ac.uk Ultrashort peptide sequences offer advantages including tunable biodegradability, increased chemical versatility, minimal immunogenicity, and maximal biocompatibility. qub.ac.uk
SAPHs can improve ocular drug delivery by increasing the contact time between the formulation and the ocular surface, thereby enhancing drug absorption and reducing the need for frequent instillation. qub.ac.ukresearchgate.net Research has explored SAPHs as carriers for various ophthalmic drugs. For instance, hydrogels formed by peptides like Ac-(RADA)4-CONH2 and Ac-(IEIK)3I-CONH2 have been evaluated as carriers for the ocular delivery of timolol (B1209231) maleate (B1232345), demonstrating controlled release and transport through the cornea in ex vivo studies. acs.org In vivo studies in rabbits showed a significant increase in the area under the concentration-time curve (AUC) and a sustained reduction of intraocular pressure for up to 24 hours with drug-loaded hydrogels compared to drug solutions. acs.org Histological studies indicated good ocular tolerability. acs.org
Furthermore, SAPHs have been investigated for the co-delivery of multiple drugs. A study evaluated the ac-(RADA)4-CONH2 self-assembling peptide hydrogel as a carrier for the topical ocular co-delivery of timolol maleate and brimonidine (B1667796) tartrate, two active components found in combination glaucoma medications. mdpi.com The peptide hydrogel significantly enhanced the ex vivo corneal permeability of both drugs compared to their solution form, suggesting its potential as a co-delivery system for combination anti-glaucoma therapy. mdpi.com Rapid and complete release of both drugs was achieved within 8 hours, with a 2.8-fold higher corneal permeability for timolol maleate and a 5.4-fold higher permeability for brimonidine tartrate. mdpi.com
Another peptide-based supramolecular hydrogel, Nap-GFFY, has been fabricated and tested for ophthalmic drug delivery using diclofenac (B195802) sodium as a model drug. rsc.org The hydrogel showed rapid drug release over 24 hours and demonstrated no eye irritation in ocular tolerance tests. rsc.org The drug concentration in the aqueous humor after instillation of the diclofenac-loaded hydrogel was significantly higher than that of commercial eye drops, indicating better corneal penetration and bioavailability. rsc.org
Data from research on SAPHs for ocular drug delivery:
| Peptide Sequence | Model Drug(s) | Key Finding(s) | Source |
| Ac-(RADA)4-CONH2 | Timolol maleate | Sustained IOP reduction up to 24h in rabbits, increased AUC. acs.org | acs.org |
| Ac-(IEIK)3I-CONH2 | Timolol maleate | Sustained IOP reduction up to 24h in rabbits. acs.org | acs.org |
| Ac-(RADA)4-CONH2 | Timolol maleate & Brimonidine tartrate | Enhanced ex vivo corneal permeability (2.8x for Timolol, 5.4x for Brimonidine). mdpi.com | mdpi.com |
| Nap-GFFY | Diclofenac sodium | Higher aqueous humor concentration than commercial drops, no irritation. rsc.org | rsc.org |
Polymer-Based Ocular Implants for Sustained Release (e.g., Polycaprolactone (B3415563) Films, Poly Acrylic Acid Hydrogels)
Polymer-based ocular implants are designed to provide sustained drug release over extended periods, reducing the need for frequent administration and improving patient compliance, particularly for chronic conditions. researchgate.netnih.gov These implants can be biodegradable or non-biodegradable and are fabricated from various polymers, including polycaprolactone (PCL), poly(lactic-co-glycolic acid) (PLGA), poly(acrylic acid) (PAA), and polyvinyl alcohol (PVA). nih.govnih.govmdpi.commdpi.comresearchgate.net
Biodegradable polymers like PLGA and PCL are frequently used as they degrade into non-toxic byproducts that are safely eliminated from the body. nih.govmdpi.com PLGA is widely investigated due to its biocompatibility, controlled degradation rate, and ability to provide sustained release profiles. mdpi.com FDA-approved implants like Ozurdex®, a PLGA-based intravitreal implant releasing dexamethasone, demonstrate the clinical success of this approach for conditions like macular edema and uveitis. nih.govmdpi.com Durysta®, another PLGA-based implant, is approved for sustained release of bimatoprost (B1667075) for glaucoma treatment. nih.gov
PCL is a hydrophobic, semicrystalline polymer known for its slow biodegradation rate, which can range from months to years depending on factors like molecular weight and implant size. nih.govmdpi.com Its low cost, ease of modification, and processability make it a common choice for experimental drug delivery vehicles. nih.gov Research has explored intracameral PCL implants loaded with ocular hypotensive agents for glaucoma treatment, showing sustained drug release over several months in in vitro studies. nih.gov PCL can be formulated into thin films or used in polymer solutions. mdpi.com
Poly(acrylic acid) (PAA) is a water-soluble polymer known for its mucoadhesive properties, which can enhance the residence time of formulations on the ocular surface. researchgate.net While not as commonly used in sustained-release implants as PLGA or PCL, PAA hydrogels have been explored for topical drug delivery, leveraging their swelling properties and ability to interact with mucin. mdpi.comresearchgate.net
Polyvinyl alcohol (PVA) is a synthetic polymer used in non-degradable ocular implants. nih.govnih.govmdpi.com Its tunable permeability allows for controlled drug release. nih.gov FDA-approved implants like Vitrasert®, Retisert®, and Iluvien® utilize PVA in their construction for sustained intravitreal drug delivery of antiviral or corticosteroid medications. nih.govnih.govmdpi.com
Examples of polymers and their applications in ocular implants:
| Polymer Type | Biodegradability | Examples of Use in Ocular Implants | Key Properties | Source |
| PLGA | Biodegradable | Ozurdex® (Dexamethasone), Durysta® (Bimatoprost) | Biocompatible, controlled degradation, sustained release. nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |
| PCL | Biodegradable | Experimental implants for ocular hypotensive agents, thin films. | Slow degradation, hydrophobic, easily modified, inexpensive. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
| PAA | Biodegradable | Explored in topical hydrogels. | Water-soluble, mucoadhesive. researchgate.net | researchgate.net |
| PVA | Non-Biodegradable | Vitrasert®, Retisert®, Iluvien® (Fluocinolone acetonide, etc.). | Tunable permeability, used in sustained intravitreal delivery. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
Nanoparticle and Nanocarrier Platforms for Targeted Ocular Administration
Nanoparticle and nanocarrier platforms represent a significant advancement in targeted ocular drug delivery, offering the potential to overcome biological barriers, improve drug penetration, and achieve sustained or targeted release to specific ocular tissues. rsc.orgresearchgate.netresearchgate.netnih.govdovepress.com These systems typically range in size from 1 to 1000 nm and include various types such as nanoparticles, liposomes, nanosuspensions, nanoemulsions, micelles, and dendrimers. rsc.orgresearchgate.netresearchgate.netnih.gov
Nanocarriers can enhance ocular drug delivery by improving the bioavailability of topical formulations, providing controlled release, enabling targeted delivery to specific ocular locations, and protecting drugs from enzymatic degradation. nih.govdovepress.com Their small size can facilitate penetration through ocular barriers and reduce irritation compared to larger particles. researchgate.netnih.gov
Various types of nanocarriers have been investigated for ophthalmic applications. Solid lipid nanoparticles (SLNs), for instance, have been explored to enhance the ocular permeation and therapeutic potential of drugs like clarithromycin (B1669154) in topical therapy. researchgate.net Polymeric nanoparticles, often made from biodegradable polymers like PLGA, have been studied for delivering drugs to both the anterior and posterior segments of the eye. mdpi.comnih.gov
Nanosuspensions, which are colloidal dispersions of drug particles in a liquid medium stabilized by surfactants or polymers, can improve the dissolution rate and bioavailability of poorly soluble drugs. nih.govresearchgate.net A preclinical study evaluated a novel once-a-day brimonidine ophthalmic nanosuspension, demonstrating comparable efficacy to a marketed reference solution administered three times a day in reducing intraocular pressure in rabbits. researcher.life The nanosuspension resulted in higher and sustained drug concentrations in ocular tissues. researcher.life
Liposomes, vesicular carriers composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs and have been explored for enhancing drug retention and penetration in ocular tissues. researchgate.net Nanoemulsions are thermodynamically stable colloidal carriers that can improve drug retention and absorption. researchgate.net Micelles and dendrimers are other types of nanocarriers being investigated for their potential in targeted ocular drug delivery. rsc.orgresearchgate.netresearchgate.net
Factors influencing the efficacy of nanocarriers include their size, surface charge, and hydrophilic-lipophilic balance. researchgate.net By modifying these properties, researchers can manipulate the delivery characteristics to target desired regions of the eye. nih.gov
Types of nanocarriers explored for ocular delivery:
| Nanocarrier Type | Description | Potential Advantages in Ocular Delivery | Examples of Drugs Studied | Source |
| Nanoparticles | Solid particles typically 1-1000 nm. | Enhanced penetration, controlled/sustained release, targeted delivery. researchgate.netnih.gov | Clarithromycin, Flurbiprofen, Dexamethasone, Tacrolimus. nih.govresearchgate.netdovepress.com | nih.govresearchgate.netresearchgate.netnih.govdovepress.com |
| Liposomes | Vesicular carriers with lipid bilayers. | Encapsulate diverse drugs, enhance retention/penetration. researchgate.net | Dexamethasone. nih.gov | nih.govresearchgate.net |
| Nanosuspensions | Dispersions of solid drug particles. | Improve dissolution, bioavailability of poorly soluble drugs. nih.govresearchgate.net | Brimonidine, Prednisolone, Hydrocortisone, Dexamethasone. nih.govresearcher.life | nih.govresearchgate.netresearcher.life |
| Nanoemulsions | Thermodynamically stable oil-in-water or water-in-oil dispersions. | Improve retention and absorption. researchgate.net | Indomethacin. nih.gov | nih.govresearchgate.net |
| Micelles | Aggregates of surfactant molecules. | Can solubilize hydrophobic drugs, potential for targeted delivery. rsc.orgresearchgate.netresearchgate.net | Dexamethasone. mdpi.com | rsc.orgresearchgate.netmdpi.comresearchgate.net |
| Dendrimers | Highly branched, tree-like polymers. | Potential for targeted delivery and encapsulation. rsc.orgresearchgate.netresearchgate.net | Various drugs in preclinical studies. researchgate.net | rsc.orgresearchgate.netresearchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Unexplored Mechanistic Pathways and Novel Receptor Targets
The primary targets for brimonidine (B1667796) and timolol (B1209231) are the alpha-2 (α2) adrenergic and beta (β) adrenergic receptors, respectively. patsnap.com However, research is expanding to understand the downstream effects and potential interactions with other cellular pathways. For brimonidine, a key area of investigation is its neuroprotective effects, which appear to be independent of its IOP-lowering action. researchgate.netplos.org Studies suggest these effects may be mediated through the activation of signaling pathways that promote retinal ganglion cell (RGC) survival, such as increasing the expression of brain-derived neurotrophic factor (BDNF) and anti-apoptotic proteins like bcl-2/xL, while inhibiting pro-apoptotic factors like Bax. researchgate.net
Future research aims to further elucidate these neuroprotective pathways. Identifying the specific receptors and intracellular signaling cascades that brimonidine modulates to protect RGCs from glaucomatous damage is a primary objective. This could reveal novel therapeutic targets for neuroprotection in glaucoma and other neurodegenerative diseases of the eye. For timolol, while its role as a beta-blocker is well-defined, exploring its long-term effects on ocular tissues and potential interactions with other receptor systems could provide a more comprehensive understanding of its pharmacological profile. The interaction between the two components in the fixed combination and their combined effect on cellular pathways beyond IOP regulation is another fertile ground for investigation. nih.govresearchgate.net
Development of Advanced In Vitro and In Vivo Ocular Models for Mechanistic Research
To delve deeper into the mechanisms of Combigan and other glaucoma therapies, researchers are moving beyond traditional cell cultures and animal models to more sophisticated systems that better replicate human ocular physiology. mdpi.comnih.gov
In Vitro Models: Significant progress has been made in developing three-dimensional (3D) culture models of the trabecular meshwork (TM), the primary site of aqueous humor outflow. nih.govfrontiersin.org These models, often using hydrogels or biocompatible scaffolds, aim to mimic the natural extracellular matrix and cellular organization of the TM, providing a more physiologically relevant platform for studying drug effects on outflow resistance. nih.govmdpi.com Furthermore, researchers are creating 3D models of the retina and optic nerve head to study RGC degeneration and neuroprotection. mdpi.com The integration of these individual models into "organ-on-a-chip" platforms represents a major leap forward, allowing for the study of interactions between different ocular tissues, such as the relationship between IOP in the anterior chamber and RGC stress in the posterior segment. mdpi.com
In Vivo Models: While animal models, from rodents to non-human primates, remain crucial for understanding the complex interactions within a living eye, efforts are focused on refining these models to more accurately mimic human glaucoma. nih.gov This includes developing models that replicate different aspects of the disease, such as corticosteroid-induced glaucoma which shares features with primary open-angle glaucoma. nih.gov These advanced models are invaluable for preclinical testing of novel therapies and for validating findings from in vitro studies. nih.gov
| Model Type | Description | Research Application |
| 2D Cell Cultures | Monolayers of trabecular meshwork or retinal ganglion cells. | Basic cellular and molecular studies of drug action. mdpi.com |
| 3D Hydrogel Models | Cells embedded in a 3D matrix that mimics the native tissue environment. | Studying cell-cell and cell-matrix interactions and drug effects on tissue architecture. nih.govmdpi.com |
| Organ-on-a-Chip | Microfluidic devices integrating different ocular tissue models (e.g., TM and retina). | Investigating complex physiological interactions and integrated drug responses. mdpi.comfrontiersin.org |
| Ex Vivo Models | Perfused anterior segments or whole eyes from human or animal donors. | Analyzing outflow resistance and drug effects on intact tissue architecture. nih.gov |
| Animal Models | Rodents, rabbits, and non-human primates with induced or spontaneous glaucoma. | In vivo evaluation of drug efficacy, pharmacokinetics, and neuroprotective effects. nih.gov |
Integration of Computational Modeling and Artificial Intelligence in Ocular Pharmacology Research
Computational modeling and artificial intelligence (AI) are revolutionizing ocular pharmacology research by enabling the analysis of large, complex datasets and the simulation of biological processes. nih.govworld-wide.org
AI, particularly machine learning and deep learning, is being applied in several key areas:
Target Identification and Drug Discovery: AI algorithms can analyze genomic, proteomic, and other "-omics" data to identify novel potential drug targets involved in glaucoma pathogenesis. nih.gov
Predictive Modeling: Computational approaches like quantitative structure-activity relationship (QSAR) modeling can predict the pharmacokinetic and pharmacodynamic properties of new drug candidates, accelerating the initial phases of drug development. nih.gov
Image Analysis: AI-powered analysis of ocular images, such as optical coherence tomography (OCT) and fundus photographs, can identify subtle structural changes associated with disease progression and treatment response. uw.edu
Mechanistic Insights: Molecular dynamics simulations can model the interaction between drug molecules like brimonidine and timolol and their receptor targets at an atomic level, providing insights into their binding mechanisms and informing the design of more potent and specific drugs. nih.gov
The integration of these computational tools allows researchers to build more accurate predictive models of disease and treatment, ultimately paving the way for more personalized medicine in glaucoma management. mdpi.comnih.gov
Investigating Potential Beyond Ocular Hypotension: Broader Pharmacological Applications in Preclinical Settings
The neuroprotective potential of brimonidine is the most significant area of research beyond its IOP-lowering effect. researchgate.net Clinical studies comparing brimonidine to timolol have suggested that despite similar reductions in IOP, brimonidine may be more effective at preserving visual function and slowing the progression of visual field defects in some patients with low-pressure glaucoma. researchgate.netnih.gov
Preclinical research is actively exploring these non-IOP-dependent neuroprotective mechanisms. researchgate.net Studies in various experimental models of neuronal injury have shown that brimonidine can protect retinal neurons from damage. researchgate.net This opens up the possibility of using brimonidine, or novel compounds developed from it, not just to control a risk factor (IOP) but to directly treat the neurodegenerative aspect of glaucoma. prnewswire.com Future research will likely focus on:
Confirming these neuroprotective effects in more advanced and clinically relevant disease models.
Determining the optimal therapeutic window and concentration for neuroprotection.
Investigating whether this neuroprotective capacity can be applied to other optic neuropathies or retinal degenerative diseases.
While timolol's primary role is IOP reduction, further preclinical investigation into its effects on ocular blood flow and retinal metabolism could uncover additional, currently unrecognized, pharmacological actions. The combined formulation in this compound presents a unique opportunity to study the synergistic or additive effects of an IOP-lowering agent and a potential neuroprotective agent in a single therapy. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
